Structural Coverage Within the Enabling FAAH Inhibitor Patent (US8912218)
The target compound falls within the generic Markush structure of formula (I) in US Patent 8,912,218, which explicitly claims alkylthiazole carbamates as FAAH inhibitors [1]. Within this patent, the para-tolyl substitution at R₁ (a substituted phenyl group) and the ethyl carbamate at R₃ (C₁₋₆ alkyl) constitute a specifically exemplified substitution pattern distinct from the methyl carbamate analogs (R₃ = methyl) also claimed. The patent does not disclose individual IC₅₀ values for each exemplified compound but establishes that compounds of formula (I) inhibit FAAH with functional activity demonstrated in standard enzyme assays [1]. This composition-of-matter protection provides the only direct intellectual-property-based differentiation available for this specific CAS number relative to compounds outside the patent scope.
| Evidence Dimension | Patent composition-of-matter coverage |
|---|---|
| Target Compound Data | CAS 953226-53-4 is encompassed within formula (I) of US8912218 (R₁ = p-tolyl; R₃ = ethyl) |
| Comparator Or Baseline | Methyl ester analog (CAS 946235-93-4; R₃ = methyl) and benzylamino analog (CAS 946236-61-9; R₁ = benzyl) are also within formula (I); compounds lacking the thiazole-carbamate scaffold (e.g., simple phenyl carbamates) are outside claim scope |
| Quantified Difference | Not quantifiable at individual compound level; patent generically claims FAAH inhibition for the entire genus |
| Conditions | In vitro FAAH enzyme inhibition assay (rat brain homogenate or recombinant human FAAH) as described in the patent specification [1] |
Why This Matters
Procurement of CAS 953226-53-4 ensures the compound falls within the enabled scope of the Sanofi FAAH inhibitor patent, which is critical for freedom-to-operate analysis and for research programs targeting the FAAH endocannabinoid pathway.
- [1] Abouabdellah, A.; Görlitzer, J.; Hamiley, P.; Ravet, A. (Sanofi-Aventis). Alkylthiazol carbamate derivatives, preparation thereof and therapeutic use thereof. US Patent 8,912,218 B2, issued December 16, 2014. View Source
